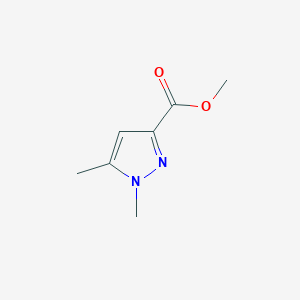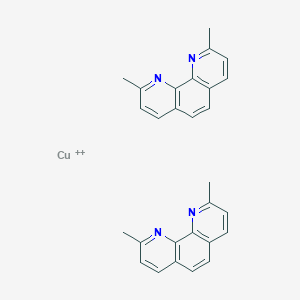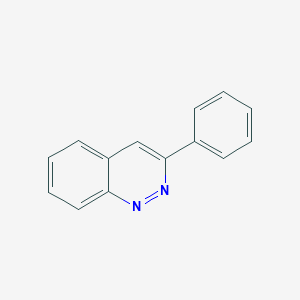
3-Phenylcinnoline
Übersicht
Beschreibung
3-Phenylcinnoline is a nitrogenous organic base . It is a heterocyclic compound with the molecular formula C14H10N2 .
Synthesis Analysis
3-Phenylcinnoline can be synthesized through quaternization with methyl iodide to give 1-methyl-3-phenylcinnolinium iodide . The synthesis of its nucleus was first carried out by V. Richter in 1883 .Molecular Structure Analysis
The molecular structure of 3-Phenylcinnoline consists of a cinnoline moiety, which is a bicyclic aromatic heterocycle containing two nitrogen atoms . The average mass of 3-Phenylcinnoline is 206.243 Da .Chemical Reactions Analysis
3-Phenylcinnoline quaternizes with methyl iodide to give 1-methyl-3-phenylcinnolinium iodide and a small amount of its 2-methyl isomer .Physical And Chemical Properties Analysis
3-Phenylcinnoline has a density of 1.2±0.1 g/cm3, a boiling point of 382.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.6±3.0 kJ/mol and a flash point of 175.8±20.3 °C .Wissenschaftliche Forschungsanwendungen
Quaternization and Reduction
3-Phenylcinnoline can be quaternized with methyl iodide to produce 1-methyl-3-phenylcinnolinium iodide, which can be further reduced to various compounds, indicating potential in synthetic organic chemistry (Ames et al., 1969).
Mono-N-amino Salt Formation
The creation of mono-N-amino salts of 3-phenylcinnoline demonstrates its utility in the development of nitrogen-rich compounds, important in pharmaceutical and material sciences (Tamura et al., 1974).
Anticancer, Antibacterial, and DNA Binding
Derivatives of 3-Phenylcinnoline, such as 2-phenyl 1,3-benzodioxole, have been investigated for their potential as anticancer, antibacterial agents, and for DNA binding capabilities (Gupta et al., 2016).
Synthesis and Characterization of Analogs
The synthesis and characterization of compounds like 3-fluorophenmetrazine, a phenmetrazine analog, indicate the exploration of 3-Phenylcinnoline derivatives for potential therapeutic uses, especially in the context of drug dependence and obesity (McLaughlin et al., 2017).
Medicinal Chemistry Applications
The 3-Phenylcinnoline scaffold is utilized in medicinal chemistry for designing new drug candidates, showing its importance in drug discovery and development (Matos et al., 2021).
Nonlinear Optical Properties
The compound's derivatives are studied for their nonlinear optical (NLO) properties, indicating potential applications in technology-related fields (Khalid et al., 2019).
Apoptosis Inducers in Cancer Treatment
Research on 3-Phenylcinnoline-related compounds has contributed to the discovery of apoptosis inducers, which are important in cancer treatment (Cai et al., 2006).
Spectroscopic Analysis and Antibacterial Activity
Spectroscopic analysis and quantum chemical studies of 3-Phenylcinnoline derivatives have been conducted to understand their structure, chemical reactivity, and antibacterial activity (Fatma et al., 2015).
Stress Condition Stability Studies
The stability of 3-Phenylcinnoline derivatives under stress conditions has been studied, providing insights into the substance's stability in various environmental factors, which is crucial for pharmaceutical development (Gendugov et al., 2021).
Pesticidal Activities
Quinoxaline derivatives, including those related to 3-Phenylcinnoline, have been explored for their herbicidal, fungicidal, and insecticidal activities, highlighting their potential in agricultural applications (Liu et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMVVYEUXGKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073391 | |
| Record name | Cinnoline, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcinnoline | |
CAS RN |
10604-22-5 | |
| Record name | 3-Phenylcinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10604-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnoline, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010604225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnoline, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
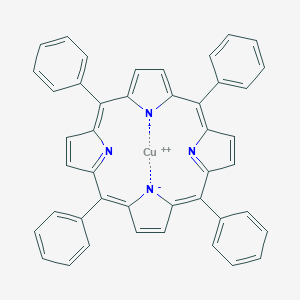
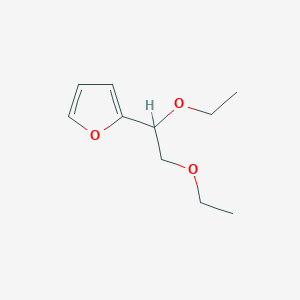
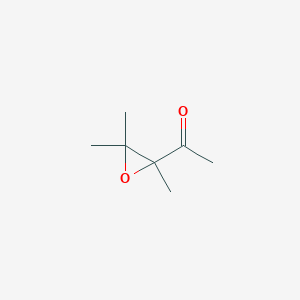
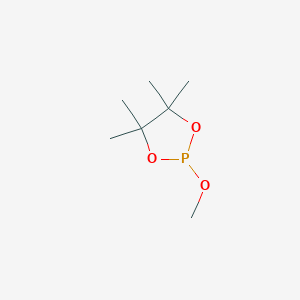


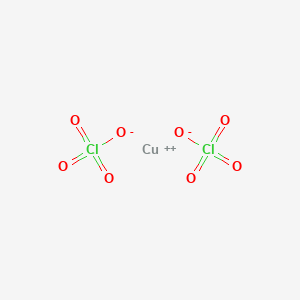
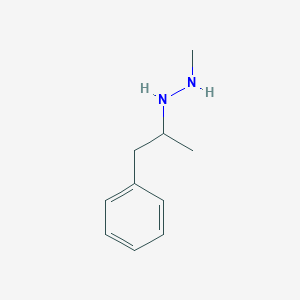

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
